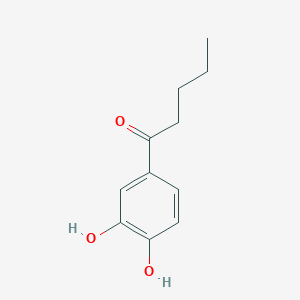
1-(3,4-Dihydroxyphenyl)pentan-1-one
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)pentan-1-one is a compound that can be categorized within the family of β-diketones, which are known for their enol-keto tautomerism. Although the provided papers do not directly discuss 1-(3,4-Dihydroxyphenyl)pentan-1-one, they offer insights into the properties and behaviors of structurally related β-diketones and their derivatives. These compounds exhibit interesting structural characteristics due to the presence of hydrogen bonds and are often involved in various chemical reactions due to their active functional groups.
Synthesis Analysis
The synthesis of related β-diketones typically involves condensation reactions, as seen in the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, which was achieved through condensation and hydrogenation processes10. Similarly, the cytotoxic polyketide (4R)-1-(3,5-dihydroxyphenyl)-4-hydroxypentan-2-one was synthesized using Jacobsen's hydrolytic kinetic resolution and a Grignard reaction . These methods could potentially be adapted for the synthesis of 1-(3,4-Dihydroxyphenyl)pentan-1-one.
Molecular Structure Analysis
β-diketones and their derivatives often exist predominantly in the enol form due to strong intramolecular hydrogen bonding, as evidenced by the X-ray crystal structures of various substituted pentane-2,4-diones . The strength of these hydrogen bonds is significant, with energies exceeding 100 kJ mol⁻¹ . The molecular structure of 1-(3,4-Dihydroxyphenyl)pentan-1-one would likely exhibit similar strong hydrogen bonding due to the presence of hydroxyl groups.
Chemical Reactions Analysis
β-diketones are reactive compounds that can participate in various chemical reactions. For instance, azoderivatives of β-diketones have been shown to act as ligands in catalytic reactions, such as the peroxidative oxidation of cyclohexane and the selective oxidation of benzylic alcohols . The hydroxyl groups in 1-(3,4-Dihydroxyphenyl)pentan-1-one could also offer additional reactivity, potentially allowing for further functionalization or participation in biochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones are influenced by their tautomeric forms and the strength of their intramolecular hydrogen bonds. These compounds exhibit solvatochromic properties, and their spectral characteristics can be influenced by the nature of the substituents and the solvent environment . The thermodynamic functions related to their proton dissociation constants indicate that the dissociation process is typically unspontaneous and endothermic . The presence of hydroxyl groups in 1-(3,4-Dihydroxyphenyl)pentan-1-one would likely affect its solubility, boiling point, and other physical properties, as well as its spectral characteristics in IR and UV-vis spectroscopy.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
- Shift of Nitro Group in Phenylhydrazo-β-diketone : The study by Kopylovich et al. (2011) demonstrated an unusual shift of a nitro group in a phenylhydrazo-β-diketone derivative, providing insights into chemical reactivity and ligand synthesis for metal-organic frameworks (Kopylovich et al., 2011).
Polymorphism and Crystallography
- New Polymorph of 4′-Hydroxyvalerophenone : Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, revealing its thermodynamic properties and crystalline structure. This contributes to understanding the solid-state chemistry of such compounds (Lopes et al., 2017).
Bioinorganic Chemistry
- Metal(II) Complexes Synthesis : Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes of a Schiff base ligand derived from 1-(2,4-dihydroxyphenyl)pentan-1-one, exploring their antibacterial and antioxidant properties. This research is relevant in the development of new bioinorganic compounds (Ejidike & Ajibade, 2015).
Organic Synthesis and Catalysis
- Organocatalytic Conjugate Addition : Szántó et al. (2008) reported the synthesis of 4-aryl-5-nitro-pentan-2-ones via asymmetric Michael addition, showcasing a method for producing enantioselective compounds. This research highlights the application in organic synthesis and catalysis (Szántó et al., 2008).
Chemical Ecology
- Differentiation Inducing Factors in Slime Moulds : Morris et al. (1988) identified differentiation-inducing factors in the cellular slime mould Dictyostelium discoideum. These factors are analogues of 1-(3,4-dihydroxyphenyl)pentan-1-one, expanding our understanding of chemical signaling in biological systems (Morris et al., 1988).
Catalysis and Oxidation Reactions
- Catalytic Activity in Oxidations : Mahmudov et al. (2010) explored the catalytic activity of a copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione in cyclohexane and benzyl alcohol oxidations, contributing to the field of catalysis and oxidation reactions (Mahmudov et al., 2010).
Solid-State Chemistry
- Structural Analysis of Pentamidine Analogs : Żabiński et al. (2010) performed a solid-state structural analysis of pentamidine analogs. This study is significant for understanding the solid-state properties of such compounds (Żabiński et al., 2010).
Fungicidal Activities
- Fungicidal Activities of Diols : Jiao et al. (2012) studied the crystal structures and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols, revealing their potential as antifungal agents (Jiao et al., 2012).
Spectroscopic Characterization
- Characterization of Pentedrone and Pentylone : Westphal et al. (2012) presented spectroscopic characterization of the designer drugs pentedrone and pentylone, providing insights into the structure and properties of these compounds (Westphal et al., 2012).
Safety And Hazards
The safety information available indicates that 1-(3,4-Dihydroxyphenyl)pentan-1-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,13-14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDMUXMURUPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470251 | |
| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)pentan-1-one | |
CAS RN |
2525-01-1 | |
| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



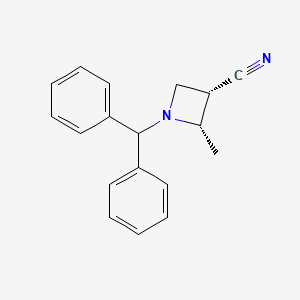
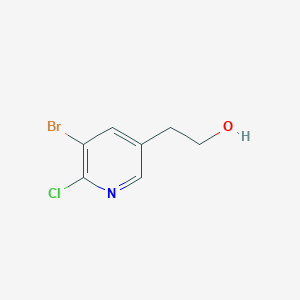

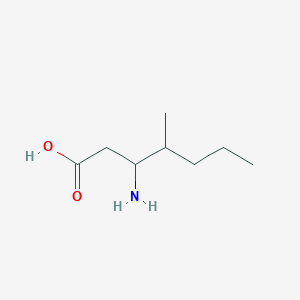



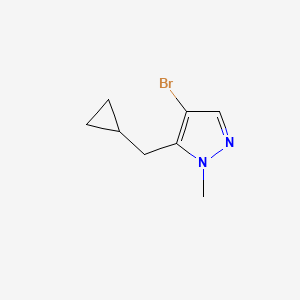


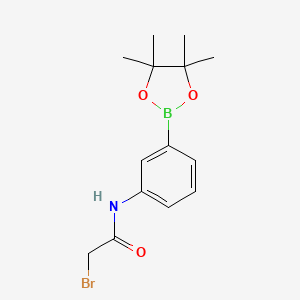
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)
